molecular formula C11H8BrClN2OS B2475320 2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 448224-88-2

2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2475320
M. Wt: 331.61
InChI Key: QEAJQJGPXFVEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C8H7BrClNO . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” can be represented by the SMILES string ClC1=CC=C(NC(CBr)=O)C=C1 . The InChI code for this compound is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 248.51 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Summary of Application

The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” and its derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Methods of Application

The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method, and their anticancer activity was assessed using the Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .

Results or Outcomes

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

2. Antiviral Research

Summary of Application

Indole derivatives, which include “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential antiviral activities .

Methods of Application

Compounds were prepared and reported as antiviral agents. In all tested compounds, certain ones showed inhibitory activity against influenza A .

Results or Outcomes

The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

3. Anti-inflammatory Research

Summary of Application

Indole derivatives, including “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential anti-inflammatory activities .

Methods of Application

Among the tested compounds, certain ones showed significant inflammation inhibition using paw edema, and inhibition of acetic acid-induced writhings .

Results or Outcomes

Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition respectively .

4. Antioxidant Research

Summary of Application

“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has been studied for its potential antioxidant activities .

Methods of Application

The antioxidant function of the compound was validated by additional molecular docking research .

Results or Outcomes

Due to its stronger binding energy and the appropriate interactions that induce inhibition, this compound can be exploited as a lead molecule in further research .

5. Antidiabetic Research

Summary of Application

Indole derivatives, including “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential antidiabetic activities .

Methods of Application

Compounds were prepared and reported as antidiabetic agents. In all tested compounds, certain ones showed inhibitory activity against alpha-glucosidase .

Results or Outcomes

The compound 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against alpha-glucosidase with IC50 = 7.53 μmol/L .

6. Pharmaceutical Intermediate

Summary of Application

“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is employed as an intermediate for pharmaceutical .

Methods of Application

This compound is used in the synthesis of various pharmaceutical drugs .

Results or Outcomes

The use of this compound as an intermediate has led to the development of various pharmaceutical drugs .

Safety And Hazards

The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAJQJGPXFVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.